2-(Bromomethyl)nicotinic acid

CAS No.:

Cat. No.: VC17434283

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrNO2 |

|---|---|

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 2-(bromomethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11) |

| Standard InChI Key | AWJOCUAGGGHSMS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(N=C1)CBr)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

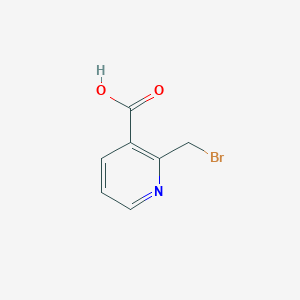

2-(Bromomethyl)nicotinic acid features a pyridine ring system with a carboxylic acid group at position 3 and a bromomethyl (–CHBr) substituent at position 2 (Figure 1). The bromine atom introduces significant electrophilicity at the methyl group, making it a reactive site for alkylation or cross-coupling reactions. The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which is critical for pharmacokinetic optimization in drug design.

Key physicochemical properties:

-

Molecular Formula:

-

LogP: Estimated at 1.2–1.5 (indicating moderate lipophilicity)

-

Hydrogen Bond Acceptors: 4 (carboxylic acid O, pyridine N, two ester O)

The compound’s bromomethyl group confers a distinct reactivity profile compared to non-halogenated nicotinic acid derivatives. For instance, the electronegative bromine atom stabilizes adjacent carbocations, enabling facile nucleophilic displacements—a property leveraged in synthetic applications.

Synthetic Methodologies

Direct Bromination of Nicotinic Acid Derivatives

A common route involves the bromination of 2-methylnicotinic acid using reagents such as bromosuccinimide (NBS) or . For example, reaction with NBS in carbon tetrachloride under radical initiation conditions selectively substitutes the methyl group at the 2-position.

Yields typically range from 60% to 75%, with purity exceeding 95% after recrystallization .

Esterification and Subsequent Modifications

Ethyl 2-(bromomethyl)nicotinate hydrobromide (CAS 24737-70-0), a closely related ester derivative, is synthesized via bromination of ethyl 2-methylnicotinate followed by hydrobromic acid treatment . Hydrolysis of this ester under basic conditions yields the free carboxylic acid:

This two-step approach avoids direct handling of gaseous , enhancing safety in laboratory settings .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The bromomethyl group serves as a versatile handle for constructing carbon–heteroatom bonds. For example, in the synthesis of kinase inhibitors, 2-(bromomethyl)nicotinic acid reacts with amine-containing scaffolds to form covalent adducts that modulate enzymatic activity. Recent studies highlight its use in preparing:

-

Anticancer agents: Alkylation of histone deacetylase (HDAC) inhibitors to enhance cellular permeability.

-

Antiviral compounds: Coupling with nucleoside analogues to improve metabolic stability.

Prodrug Development

Ester derivatives, such as ethyl 2-(bromomethyl)nicotinate hydrobromide, act as prodrugs by masking the carboxylic acid group. This modification improves oral bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid form .

Comparative Analysis with Related Compounds

The bromine atom in 2-(bromomethyl)nicotinic acid enhances electrophilicity compared to chlorine or methyl substituents, enabling faster reaction kinetics in SN2 displacements.

Future Research Directions

-

Green Synthesis: Exploring catalytic bromination methods to reduce reliance on stoichiometric .

-

Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.

-

Computational Modeling: Predicting reactivity patterns using density functional theory (DFT) to optimize synthetic routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume